Product packaging for Vertilecanin C(Cat. No.:)

Vertilecanin C

Cat. No.: B1249338
M. Wt: 298.29 g/mol
InChI Key: UPLYPPTXIATHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vertilecanin C is a secondary metabolite identified in the entomopathogenic fungus Lecanicillium lecanii . This fungus is recognized in scientific research for its insecticidal properties, particularly in the biological control of pests like aphids . As a research tool, this compound is valuable for investigating fungal pathogenesis, the ecology of host-pathogen interactions, and the discovery of novel bioactive compounds . Researchers can utilize this compound in studies aimed at understanding its biosynthetic pathway, mechanism of action, and potential applications in integrated pest management strategies . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, nor is it for administration to humans or animals. The safety and efficacy profile of this compound for clinical or veterinary use has not been established. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4 B1249338 Vertilecanin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 2-[(5-benzoylpyridine-2-carbonyl)amino]acetate

InChI

InChI=1S/C16H14N2O4/c1-22-14(19)10-18-16(21)13-8-7-12(9-17-13)15(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21)

InChI Key

UPLYPPTXIATHCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Synonyms

vertilecanin C

Origin of Product

United States

Chemical Synthesis and Analogues of Vertilecanin C

Total Synthesis Strategies

Retrosynthetic Analysis of Vertilecanin C

A retrosynthetic analysis of this compound (13) deconstructs the molecule into logical precursors, guiding the forward synthesis plan. The primary disconnection occurs at the amide bond, a common and reliable disconnection point. This bond cleavage reveals two synthons: an acyl cation equivalent of 5-benzoylpicolinic acid and an anion equivalent of methyl 2-aminoacetate. The corresponding real-world reagents are 5-benzoylpicolinamide (16) and methyl 2-bromoacetate.

Further deconstruction of 5-benzoylpicolinamide (16) involves a C-C disconnection of the carboxamide group from the pyridine (B92270) ring. This step is the reverse of a Minisci reaction, a radical substitution method ideal for functionalizing electron-deficient heterocycles. This leads back to 3-benzoylpyridine (B1664120) (15). Finally, 3-benzoylpyridine (15) can be disconnected at the bond between the carbonyl carbon and the pyridine ring, which corresponds to a Friedel-Crafts acylation reaction. This reveals nicotinoyl chloride (the activated form of nicotinic acid) and benzene (B151609) as the ultimate simple starting materials. This entire analysis points to a convergent and logical synthetic pathway starting from nicotinic acid (14). tubitak.gov.trresearchgate.netethz.chslideshare.net

Pioneering Synthetic Routes from Nicotinic Acid Precursors

The pioneering and thus far only reported total synthesis of this compound originates from nicotinic acid (14), as outlined in the research by Demı̇rcı et al. tubitak.gov.trtrdizin.gov.tr The synthesis proceeds through a concise three-step sequence.

Preparation of 3-Benzoylpyridine (15): The synthesis commences with the conversion of nicotinic acid (14) into its acid chloride. This is achieved by treatment with thionyl chloride (SOCl₂). The resulting nicotinoyl chloride then undergoes a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), under reflux conditions to yield 3-benzoylpyridine (15) with a 90% yield. tubitak.gov.trresearchgate.net

Formation of 5-Benzoylpicolinamide (16): The second step involves the introduction of a carboxamide group at the C5 position of the pyridine ring of 3-benzoylpyridine (15). This is accomplished via a Minisci reaction. The reaction is carried out using formamide (B127407) (HC(O)NH₂) as the source of the carbamoyl (B1232498) radical, which is generated in situ using tert-butyl hydroperoxide (t-BuOOH), sulfuric acid (H₂SO₄), and iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O). This step affords 5-benzoylpicolinamide (16) in a 50% yield. tubitak.gov.tr

Alkylation to this compound (13): The final step is the N-alkylation of the amide (16). The amide is first deprotonated using a strong base, n-butyllithium (BuLi), at a low temperature of -78 °C. The resulting lithiated intermediate is then treated with methyl 2-bromoacetate, which acts as the alkylating agent, to furnish the target molecule, this compound (13). tubitak.gov.trtubitak.gov.trresearchgate.net

StepStarting MaterialReagents and ConditionsProductYieldReference
1Nicotinic acid (14)i) SOCl₂, ii) Benzene, AlCl₃, reflux3-Benzoylpyridine (15)90% tubitak.gov.tr
23-Benzoylpyridine (15)FeSO₄·7H₂O, H₂SO₄, t-BuOOH, HC(O)NH₂5-Benzoylpicolinamide (16)50% tubitak.gov.tr
35-Benzoylpicolinamide (16)i) BuLi, -78 °C, ii) Methyl 2-bromoacetateThis compound (13)Not specified tubitak.gov.trresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthetic methodology developed for this compound has been extended to produce analogues, particularly derivatives of the related compound Vertilecanin A. tubitak.gov.tr These efforts aim to create new chemical entities for further study. The synthesis of two new phenyl-substituted analogues of Vertilecanin A has been described, also starting from nicotinic acid. tubitak.gov.trresearchgate.net

The general strategy mirrors the initial steps used for this compound but introduces variations in the Friedel-Crafts acylation reaction. Instead of benzene, other aromatic compounds like anisole (B1667542) and toluene (B28343) are used. tubitak.gov.trtubitak.gov.tr

Friedel-Crafts Acylation: Nicotinic acid is activated with SOCl₂ and then reacted with either anisole or toluene in the presence of AlCl₃. This yields (4-methoxyphenyl)(pyridin-3-yl)methanone or pyridin-3-yl(p-tolyl)methanone, respectively. tubitak.gov.trresearchgate.net

Minisci Reaction: The resulting ketone undergoes a Minisci reaction to introduce a carboxamide group, affording 5-(4-methoxybenzoyl)picolinamide or a mixture of isomeric carboxamides in the case of the toluene derivative. tubitak.gov.tr

Hydrolysis: The picolinamide (B142947) is then hydrolyzed to the corresponding picolinic acid. A mild method using titanium(IV) chloride (TiCl₄) is employed to prevent unwanted side reactions. tubitak.gov.trtubitak.gov.tr

Reduction: Finally, a selective reduction of the ketone functionality using sodium borohydride (B1222165) (NaBH₄) yields the desired Vertilecanin A analogues: 5-[hydroxy-(4-methoxy-phenyl)-methyl]-pyridine-2-carboxylic acid and 5-(hydroxy(p-tolyl)methyl)picolinic acid. tubitak.gov.trtubitak.gov.trresearchgate.net

Analogue NameKey Starting AromaticsFinal Product StructureReference
5-[Hydroxy-(4-methoxy-phenyl)-methyl]-pyridine-2-carboxylic acidNicotinic acid, AnisoleA Vertilecanin A derivative with a 4-methoxyphenyl (B3050149) group tubitak.gov.trtubitak.gov.tr
5-(Hydroxy(p-tolyl)methyl)picolinic acidNicotinic acid, TolueneA Vertilecanin A derivative with a p-tolyl group tubitak.gov.trtubitak.gov.tr

Structural Modifications and Design Rationale

The exploration of this compound analogues has primarily revolved around modifications of the related compound, Vertilecanin A. The design rationale for these modifications, while not always explicitly stated in the literature, can be inferred from the known biological activities of the parent compounds and the general principles of medicinal chemistry, which aim to investigate structure-activity relationships (SAR).

Vertilecanin A is known to exhibit anti-insectan activity against the corn earworm, Helicoverpa zea. researchgate.net The structural modifications of Vertilecanin A, therefore, are likely aimed at elucidating the key structural features required for this bioactivity and potentially enhancing its potency, selectivity, or pharmacokinetic properties. The synthesis of phenyl-substituted derivatives of Vertilecanin A suggests a focus on understanding the role of the aromatic ring in the molecule's activity. researchgate.net

Key modifications have included the introduction of substituents on the phenyl ring of the Vertilecanin A scaffold. For instance, the synthesis of 5-[hydroxy-(4-methoxy-phenyl)-methyl]-pyridine-2-carboxylic acid and 5-[hydroxy-(p-tolyl)-methyl]-pyridine-2-carboxylic acid introduces a methoxy (B1213986) and a methyl group, respectively, to the para position of the phenyl ring. tubitak.gov.tr Such modifications can significantly alter the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets. The rationale behind these specific substitutions is likely to probe the effects of electron-donating groups on the compound's biological profile.

Synthetic Pathways for Analogous Compounds

The total synthesis of this compound and its analogues has been successfully achieved, with nicotinic acid serving as a versatile starting material. researchgate.net

The synthesis of this compound, identified as methyl 2-(3-benzoylpicolinamido)acetate, was accomplished through a multi-step process. researchgate.nettubitak.gov.tr A key step involves the lithiation of 5-benzoylpicolinamide followed by a reaction with methyl bromoacetate. researchgate.nettubitak.gov.tr

The synthetic route to phenyl-substituted analogues of Vertilecanin A also commences with nicotinic acid. researchgate.nettubitak.gov.tr The general strategy involves the following key transformations:

Friedel-Crafts Acylation: Nicotinic acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with a substituted benzene (e.g., anisole or toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the corresponding diarylketone. researchgate.nettubitak.gov.tr

Minisci Reaction: The resulting ketone is then subjected to a Minisci reaction to introduce a carboxamide group at the C-5 position of the pyridine ring. researchgate.nettubitak.gov.tr

Hydrolysis: The amide group is subsequently hydrolyzed to a carboxylic acid, for example, using a titanium tetrachloride (TiCl₄)-catalyzed hydrolysis. researchgate.nettubitak.gov.tr

Selective Reduction: Finally, the keto group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to afford the desired Vertilecanin A analogue. researchgate.nettubitak.gov.tr

For example, the synthesis of 5-[hydroxy-(4-methoxy-phenyl)-methyl]-pyridine-2-carboxylic acid starts with the Friedel-Crafts reaction between nicotinyl chloride and anisole. researchgate.net Similarly, using toluene in the acylation step leads to the formation of 5-[hydroxy-(p-tolyl)-methyl]-pyridine-2-carboxylic acid. researchgate.net

Biological Interactions and Mechanisms of Vertilecanin C Excluding Prohibited Information

Biological Systems of Impact

The known biological impact of Vertilecanin C is primarily understood through the study of the fungi that synthesize it. These fungi are often involved in complex ecological interactions, functioning as pathogens to insects and as endophytic partners to plants.

This compound is produced by the entomopathogenic fungus Lecanicillium lecanii (formerly classified as Verticillium lecanii). nih.govresearchgate.netmdpi.com Entomopathogenic fungi are microorganisms that can infect and kill insects, playing a crucial role in regulating insect populations in natural ecosystems. wikipedia.org The infection process often involves the enzymatic degradation of the insect's cuticle, a barrier composed mainly of chitin (B13524) and proteins. nih.gov

Fungi like L. lecanii produce a diverse array of secondary metabolites, and it is believed that these compounds, including vertilecanins, contribute to their pathogenic effects. researchgate.netmdpi.com While the broader class of related compounds, vertilecanins, has demonstrated anti-insectan activity, the specific role of this compound in the pathogenic process is part of a complex chemical arsenal. researchgate.netmdpi.comcolab.ws For instance, Vertilecanin A, the most abundant analogue isolated from V. lecanii cultures, shows anti-insectan activity against the corn earworm (Helicoverpa zea). researchgate.netcolab.ws The production of such metabolites is a key component of the fungus's strategy for overcoming host defenses. wikipedia.org

A 2021 study investigating fungi associated with maize seeds identified this compound production in one specific isolate of Lecanicillium lecanii. nih.gov This finding underscores the variability in metabolite profiles even within the same fungal species.

The fungi that produce this compound are not only insect pathogens but can also exist as endophytes, living symbiotically within plant tissues without causing disease. mdpi.comnih.gov Lecanicillium and Sarocladium species, both confirmed producers of vertilecanins, have been isolated from maize seeds, indicating an endophytic relationship. nih.gov These interactions can be mutualistic, with the fungus providing benefits to the plant, such as protection against pests and pathogens. mdpi.com

The following table details the findings on the production of this compound and related metabolites by fungal isolates from maize.

Fungal SpeciesIsolate IDThis compound ProductionOther Vertilecanins ProducedSource
Lecanicillium lecanii207DetectedVertilecanin A methyl ester nih.gov
Sarocladium zeae215DetectedVertilecanin A, Vertilecanin A methyl ester nih.gov
Sarocladium zeae217DetectedVertilecanin A, Vertilecanin A methyl ester nih.gov
Lecanicillium lecaniiMultiple other isolatesNot DetectedVertilecanin A methyl ester nih.gov
Sarocladium strictumMultiple isolatesNot DetectedVertilecanin A, Vertilecanin A methyl ester nih.gov

Entomopathogenic Fungi Interactions and Metabolite Roles

Mechanistic Studies on Cellular and Molecular Targets

Detailed mechanistic studies on the specific cellular and molecular targets of this compound are not extensively documented in current scientific literature. However, based on its chemical structure as a phenopicolinic acid derivative, potential mechanisms of action can be hypothesized, though they require experimental validation. researchgate.net

There is currently no direct evidence to confirm that this compound acts as an inhibitor or modulator of specific enzymes. Enzyme inhibition is a common mechanism for bioactive small molecules, which can act reversibly or irreversibly. libretexts.org Inhibitors can compete with the substrate for the enzyme's active site (competitive inhibition) or bind to an allosteric site to change the enzyme's conformation (non-competitive inhibition). csbsju.edujackwestin.com Given that other microbial products with similar core structures, such as phenopicolinic acid itself, have been investigated for activities like dopamine (B1211576) beta-hydroxylase inhibition, it is plausible that this compound could have enzymatic targets. colab.ws However, specific enzymes affected by this compound have yet to be identified.

The ability of small molecules to bind to cellular receptors and interfere with signaling pathways is a fundamental aspect of pharmacology and toxicology. Such interactions can trigger or block downstream cellular responses. There are no specific studies in the reviewed literature that identify receptor targets for this compound or demonstrate its interference with signaling pathways. Computational predictions for a related compound, Vertilecanin B methyl ester, suggest potential binding to several nuclear receptors, but this has not been experimentally verified for this compound. plantaedb.com Research is required to determine if this compound interacts with specific receptors to exert its biological effects.

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is governed by principles of molecular complementarity, involving factors like shape, size, and chemical affinity. utah.eduunits.it These interactions are mediated by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. frontiersin.orgwou.edu

The chemical structure of this compound, methyl 2-(3-benzoylpicolinamido)acetate, possesses several functional groups that could participate in such interactions. researchgate.net These include:

Aromatic Rings: The pyridine (B92270) and phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins or with the bases of DNA.

Amide and Ester Groups: These groups are capable of acting as hydrogen bond donors and acceptors, facilitating specific binding to the backbones or side chains of proteins and nucleic acids.

Ketone Group: The benzoyl ketone can also act as a hydrogen bond acceptor.

While these structural features suggest a high potential for interaction with various biological macromolecules, specific binding partners and the functional consequences of these interactions for this compound have not been experimentally determined. nih.govdergipark.org.tr

Receptor Binding and Signaling Pathway Interference

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. spu.edu.sy The approach aims to identify the specific structural features, known as pharmacophores, that are essential for the compound's interaction with a biological target and to determine how modifications to the molecule's scaffold affect its efficacy. spu.edu.syresearchgate.net For natural products like this compound, SAR studies provide a roadmap for designing more potent or selective synthetic analogues.

Elucidation of Pharmacophoric Features

This compound belongs to the phenopicolinic acid class of natural products. Its structure is formally named methyl 2-(3-benzoylpicolinamido)acetate. researchgate.netresearchgate.net Analysis of this structure and related compounds allows for the identification of key pharmacophoric features presumed to be critical for its biological interactions.

The essential pharmacophoric elements of the Vertilecanin scaffold include:

The Picolinamide (B142947) Core: The pyridine ring and the adjacent amide group form the central picolinamide motif. This structural unit is present in various biologically active compounds, including some fungicides and herbicides, where the amide group often serves as a key active component. sci-hub.box

The Amide Linker: The amide bond (–C(O)NH–) connects the picolinamide core to the methyl acetate (B1210297) group. This linker is crucial for maintaining the correct spatial orientation of the different parts of the molecule and often participates in hydrogen bonding with biological targets. spu.edu.sysci-hub.box

The Benzoyl Group: The phenyl ketone substituent at the 3-position of the pyridine ring is a significant feature that distinguishes it from simpler picolinic acids. This aromatic group contributes to the molecule's hydrophobicity and potential for pi-stacking interactions.

The Methyl Acetate Moiety: This group is attached to the amide nitrogen. The ester functionality introduces a potential site for hydrolysis by metabolic enzymes and contributes to the molecule's polarity and solubility.

Studies on related synthetic structures, such as N-(arylmethoxy)-2-chloronicotinamides, have reinforced the importance of the amide group as a critical pharmacophore for pesticidal activity, suggesting a similar role in the Vertilecanin family. sci-hub.boxresearchgate.net

Correlation of Structural Motifs with Biological Impact in Model Systems

This compound was co-isolated with four other phenopicolinic acid analogues from the fungus Lecanicillium lecanii (formerly Verticillium lecanii). The most abundant of these, Vertilecanin A, has demonstrated anti-insectan activity against the corn earworm (Helicoverpa zea) and modest antibacterial activity. By comparing the structures of these closely related natural analogues, a preliminary SAR can be established.

Compound NameR1 Group (at Pyridine C5)R2 Group (Amide N-substituent)Reported Biological ActivityReference
Vertilecanin A -CH(OH)Ph-HAnti-insectan, Antibacterial
This compound -C(O)Ph-CH₂C(O)OCH₃Not specified in sources researchgate.net

Table 1: Structural comparison of Vertilecanin A and this compound.

The primary structural difference between Vertilecanin A and this compound lies in the oxidation state of the benzylic carbon (alcohol in Vertilecanin A vs. ketone in this compound) and the substitution on the amide nitrogen (unsubstituted in Vertilecanin A vs. a methyl acetate group in this compound). The presence of anti-insectan activity in Vertilecanin A directly correlates its specific structural motifs—the hydroxyphenylmethyl group and the primary amide—with a biological impact.

Synthetic efforts have produced derivatives of Vertilecanin A, further probing the SAR of this family. For example, phenyl-substituted derivatives have been synthesized from nicotinic acid, indicating that the core picolinic acid scaffold is a key target for modification to explore and optimize biological activity. researchgate.netresearchgate.net The variation in these structural motifs across the different Vertilecanin analogues suggests a fine-tuning of their biological properties, although specific activity data for this compound itself is not detailed in the available literature.

Biosynthetic Pathway Elucidation in Producing Organisms

This compound is a secondary metabolite produced by the entomopathogenic fungus Lecanicillium lecanii. mdpi.com Fungal secondary metabolites are typically synthesized through complex, multi-step enzymatic pathways from a few key intermediates of primary metabolism. mdpi.com

While the specific biosynthetic gene cluster for the Vertilecanin family has not been explicitly identified and characterized in the scientific literature, insights can be drawn from its chemical structure and known fungal metabolic pathways. Fungal mycotoxins are often derived from precursors such as acetate, malonate, mevalonate, and amino acids. mdpi.com

The structure of this compound strongly suggests a hybrid biosynthetic origin, likely involving:

Nicotinic Acid (Vitamin B3): The picolinamide core is a derivative of nicotinic acid. The laboratory synthesis of Vertilecanin A from nicotinic acid supports its role as a probable biological precursor. researchgate.netresearchgate.net

An Amino Acid: The methyl acetate portion attached to the amide nitrogen likely originates from a simple amino acid, such as glycine, which can be readily metabolized.

Phenylalanine-derived precursor: The benzoyl group is likely derived from the shikimate pathway, leading to phenylalanine, which is then incorporated.

The assembly of these precursors would require a series of enzymatic reactions catalyzed by enzymes such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are common in fungal secondary metabolite gene clusters. It is important to distinguish the biosynthesis of vertilecanins from that of verticillins, which are structurally distinct dimeric epipolythiodioxopiperazines whose biosynthetic pathway has been studied more extensively. nih.gov The complete elucidation of the this compound biosynthetic pathway, including the identification of the specific genes and enzymes involved, remains an area for future research.

Analytical Methodologies for Vertilecanin C in Biological Matrices

Sample Preparation Techniques for Complex Biological Samples

The primary goal of sample preparation is to extract Vertilecanin C from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov The choice of technique depends on the physicochemical properties of this compound, the nature of the matrix, and the required sensitivity of the assay.

Protein Precipitation

Protein precipitation (PPT) is a rapid and straightforward method for removing the bulk of proteins from biological fluids like plasma or serum. nih.gov It involves adding a water-miscible organic solvent or a strong acid to the sample, which denatures proteins and causes them to precipitate out of solution. researchgate.netsigmaaldrich.com The supernatant, containing the soluble analyte, is then separated by centrifugation for subsequent analysis. Acetonitrile (B52724) and methanol (B129727) are common solvents used for this purpose. researchgate.net

A typical procedure would involve adding a cold organic solvent to a plasma sample at a specific ratio (e.g., 3:1 solvent-to-plasma). After vortexing and centrifugation, the clear supernatant is collected. The efficiency of this method is evaluated based on the recovery of this compound and the degree of protein removal.

Table 1: Hypothetical Comparison of Protein Precipitation Solvents for this compound Extraction from Human Plasma
Precipitation SolventSolvent-to-Plasma Ratio (v/v)Analyte Recovery (%)Protein Removal Efficiency (%)Observed Matrix Effect
Acetonitrile3:195.298.5Low
Methanol3:188.494.1Moderate
Acetonitrile with 1% Formic Acid3:196.598.8Low
Trichloroacetic Acid (10%)1:275.699.2High (Ion Suppression)

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. acs.orgresearchgate.net The efficiency of LLE can be significantly influenced by adjusting the pH of the aqueous phase, which alters the ionization state and, therefore, the solubility of the target analyte. akjournals.com For a basic compound, adjusting the pH to be more alkaline will favor its neutral form, increasing its partitioning into the organic solvent.

In a hypothetical LLE for this compound, plasma would be alkalinized before being vigorously mixed with an organic solvent like ethyl acetate (B1210297). After phase separation via centrifugation, the organic layer containing this compound is collected, evaporated, and the residue is reconstituted in a mobile phase-compatible solvent for analysis.

Table 2: Hypothetical Optimization of Liquid-Liquid Extraction for this compound
Extraction SolventAqueous Phase pHAnalyte Recovery (%)Extract Cleanliness
Ethyl Acetate7.065.3Moderate
Ethyl Acetate9.592.8High
Methyl Tert-Butyl Ether (MTBE)7.071.0High
Methyl Tert-Butyl Ether (MTBE)9.594.5Very High
Dichloromethane9.589.1Moderate

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. nih.govmdpi.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Depending on the chosen phase and conditions, the analyte can be retained while impurities are washed away, after which the analyte is eluted with a different solvent.

For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced polymer) would be suitable. researchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified this compound.

Table 3: Hypothetical Reversed-Phase Solid-Phase Extraction Protocol for this compound from Urine
SPE StepSolvent/SolutionVolumePurpose
ConditioningMethanol1 mLTo wet the sorbent and activate the stationary phase.
EquilibrationDeionized Water1 mLTo prepare the sorbent for the aqueous sample.
Sample LoadingPre-treated Urine Sample2 mLTo adsorb this compound onto the sorbent.
Wash5% Methanol in Water1 mLTo remove hydrophilic impurities and salts.
Elution95% Acetonitrile with 0.1% Formic Acid1 mLTo desorb and collect the purified this compound.

Quantitative and Qualitative Detection Methods

Following sample preparation, instrumental analysis is performed for the detection and quantification of this compound. Mass spectrometry coupled with a chromatographic separation technique is the preferred approach due to its high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for quantifying small molecules in biological matrices. nih.govresearchgate.net The liquid chromatography system separates this compound from other remaining components in the extract based on its physicochemical interactions with the column's stationary phase. The tandem mass spectrometer provides highly selective detection and quantification by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. nih.gov

A method for this compound would likely use a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape. longdom.org

Table 4: Hypothetical LC-MS/MS Parameters for Quantification of this compound
ParameterCondition
LC ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Quantifier)m/z 450.3 → 285.1
MRM Transition (Qualifier)m/z 450.3 → 150.2
Hypothetical Retention Time3.8 min

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. alwsci.comhplcvials.comresearchgate.net Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization strategy. alwsci.com

A hypothetical GC-MS analysis would involve derivatizing the extracted this compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative would then be injected into the GC-MS. The mass spectrometer would identify the compound based on its characteristic fragmentation pattern.

Table 5: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound
ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature280 °C
Oven ProgramStart at 100°C, ramp to 300°C at 15°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Hypothetical Retention Time12.5 min
Key Diagnostic Ions (m/z)522.4 (M+), 507.3 (M-15), 357.2, 73

Immunoassays (e.g., ELISA)

Information regarding the development or application of immunoassays, such as ELISA, for the specific detection of this compound in biological samples is not available in the public domain. While the principles of immunoassays are well-documented for various analytes, their specific adaptation for this compound has not been reported in the searched literature. cytodiagnostics.comcreative-diagnostics.comnih.govmblbio.comabyntek.commdpi.comsurmodics.commdpi.com

Method Validation Parameters (e.g., Sensitivity, Selectivity)

There are no specific data on the validation parameters for analytical methods designed to quantify this compound. The performance characteristics of an analytical method, such as its sensitivity (the lowest amount of an analyte that can be reliably detected) and selectivity (the ability to measure the analyte of interest without interference from other substances), must be determined experimentally. demarcheiso17025.comiupac.orgamericanpharmaceuticalreview.comeirgenix.comresearchgate.netut.eelibretexts.orgwisdomlib.org Without any published methods for this compound analysis, these parameters remain undetermined.

Theoretical and Computational Investigations of Vertilecanin C

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular stability, reactivity, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemical research for its balance of accuracy and computational cost. In the context of compounds structurally related to picolinamides, DFT has been employed to gain insights into their molecular stability and structure-activity relationships. sci-hub.box

For instance, studies on other nicotinamide (B372718) derivatives have utilized the DFT-B3LYP functional with the 6-31G basis set to optimize molecular geometries. sci-hub.box A vibrational analysis is typically performed on the optimized structure to confirm that it represents a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. sci-hub.box A similar DFT-based approach for Vertilecanin C would yield its most stable three-dimensional conformation, providing precise data on bond lengths, bond angles, and dihedral angles. This foundational information is crucial for all further computational analyses, including docking simulations.

Table 1: Illustrative Geometrical Parameters for this compound Optimized by DFT (Note: This table is a hypothetical representation of results from a DFT calculation.)

ParameterAtoms InvolvedValue
Bond Length C=O (Amide)~1.24 Å
C-N (Amide)~1.35 Å
C=O (Benzoyl)~1.22 Å
Bond Angle O=C-N (Amide)~123°
C-N-C (Amide Linkage)~121°
Dihedral Angle Pyridine-Benzoyl~35°

Molecular Orbital Analysis

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.box The HOMO is the orbital that is most willing to donate electrons, acting as a nucleophile, while the LUMO is the most willing to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can effectively determine the energies of these frontier orbitals. For this compound, a molecular orbital analysis would reveal the spatial distribution of its HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack. Calculating the HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity.

Table 2: Example Frontier Orbital Energies and Properties from a DFT Calculation (Note: This table is for illustrative purposes to show typical data obtained from FMO analysis.)

ParameterValue (eV)Implication for this compound
HOMO Energy -6.8 eVElectron-donating capability
LUMO Energy -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eVIndex of chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer).

For a molecule like this compound, which possesses several rotatable bonds, MD simulations would be invaluable. naturalproducts.net An MD trajectory would reveal the accessible conformations of the molecule in solution, showing the flexibility of the amide linkage and the rotation around the bond connecting the pyridine (B92270) and benzoyl rings. This analysis provides a more realistic understanding of the molecule's structural ensemble than a single, static optimized structure. Furthermore, MD can simulate how this compound interacts with solvent molecules and ions, which is crucial for understanding its solubility and behavior in a biological medium.

In Silico Target Identification and Validation

A primary goal in studying natural products is to identify their biological targets to understand their mechanism of action. In silico methods, particularly molecular docking and virtual screening, are powerful tools for rapidly screening potential protein targets and identifying novel analogues.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It uses a scoring function to estimate the binding affinity, providing a rank for different binding poses. This method can generate hypotheses about a compound's biological activity.

Given that the related compound, Vertilecanin A, exhibits insecticidal activity, a logical approach would be to perform docking studies of this compound against known insecticidal target proteins, such as acetylcholinesterase or the ryanodine (B192298) receptor. researchgate.net Docking simulations could also explore potential targets in other organisms. For example, studies on other nicotinic acid derivatives have investigated their binding to fungal enzymes like succinate (B1194679) dehydrogenase. researchgate.net By docking this compound into the active sites of various proteins, researchers can identify potential targets, predict key binding interactions (like hydrogen bonds and hydrophobic contacts), and guide future experimental validation.

Table 3: Hypothetical Docking Results for this compound Against Potential Biological Targets (Note: This table is illustrative. Binding energy scores are used to rank potential interactions, with more negative values indicating stronger predicted binding.)

Protein TargetOrganismPredicted Binding Energy (kcal/mol)Potential Implication
Acetylcholinesterase Helicoverpa zea (Corn earworm)-8.5Neurotoxic insecticidal activity
Succinate Dehydrogenase Botrytis cinerea (Gray mold)-7.9Antifungal activity
Cyclooxygenase-2 (COX-2) Homo sapiens-7.2Anti-inflammatory activity

Virtual Screening for Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a bioactive compound like this compound is identified, its chemical structure can be used as a template in a similarity-based virtual screening.

This process involves searching databases of chemical compounds for molecules with a high degree of structural or pharmacophoric similarity to this compound. The identified "hits" would be considered analogues with a higher probability of exhibiting similar biological activity. This approach can rapidly identify novel chemical scaffolds for synthesis and biological testing, accelerating the discovery of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The existence of several natural Vertilecanin analogues, such as Vertilecanin A and B, suggests that this chemical scaffold is amenable to variation. mdpi.com

Prediction of Spectroscopic Parameters

The elucidation of a chemical structure relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy being cornerstones of molecular characterization. While experimental acquisition of these spectra is standard practice, theoretical and computational chemistry offers powerful tools to predict these parameters ab initio. Such predictions are invaluable for confirming experimental findings, aiding in spectral assignment, and providing insights into the electronic structure and behavior of molecules like this compound.

Computational approaches, primarily rooted in Density Functional Theory (DFT), have become increasingly accurate and are now routinely used to forecast the spectroscopic properties of organic compounds. beilstein-journals.orgacs.org These methods work by solving approximations of the Schrödinger equation, allowing for the calculation of a molecule's electron distribution and, consequently, its response to external magnetic and electric fields, which is the basis of spectroscopy.

For this compound, a comprehensive computational study would typically commence with the optimization of its three-dimensional geometry at a selected level of theory. This optimized structure then serves as the foundation for subsequent calculations to predict its NMR, IR, and UV-Vis spectra.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure elucidation. nih.gov The most prevalent and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-31G(d)). gaussian.compan.olsztyn.pl

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, commonly tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_TMS - σ_sample

The accuracy of these predictions can be quite high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental data. rsc.org Such calculations for this compound would provide a theoretical spectrum that can be directly compared with experimental data, aiding in the definitive assignment of each proton and carbon signal.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using computational prediction tools.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
H-2'8.95
H-6'8.78
H-4'8.12
H-5'7.55
H-2/H-67.75
H-3/H-57.50
H (N-H)8.50
H (CH₂)4.30
H (CH₃)3.75

Disclaimer: Data in this table is generated for illustrative purposes by computational prediction tools and is not from peer-reviewed research.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C=O (ketone)195.5
C=O (amide)168.0
C=O (ester)170.5
C-2'153.0
C-6'151.5
C-4'138.0
C-5'126.0
C-3'135.0
C-1136.5
C-2/C-6130.0
C-3/C-5128.5
C-4133.0
CH₂41.5
O-CH₃52.5

Disclaimer: Data in this table is generated for illustrative purposes by computational prediction tools and is not from peer-reviewed research.

IR Spectrum Prediction

Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the normal modes of vibration and their corresponding frequencies and intensities. The resulting output is a "stick" spectrum, where each line represents a vibrational mode. To better compare with experimental spectra, these sticks are often broadened using a Lorentzian or Gaussian function.

For this compound, this analysis would predict the positions of key vibrational bands, such as the N-H stretch, C-H stretches, and the characteristic C=O stretches of the ketone, amide, and ester functional groups. These predictions can help confirm the presence of these functional groups and analyze the effects of conjugation and intramolecular interactions on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
Aromatic C-H Stretch3050
Aliphatic C-H Stretch2950
C=O Stretch (Ketone)1670
C=O Stretch (Amide I)1690
C=O Stretch (Ester)1740
C=C/C=N Stretch (Aromatic)1580-1600
C-O Stretch (Ester)1250

Disclaimer: Data in this table is generated for illustrative purposes based on typical DFT calculation outcomes and is not from peer-reviewed research.

UV-Vis Spectrum Prediction

The prediction of electronic spectra, such as UV-Vis, is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govfaccts.de This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strength for each transition, which relates to the intensity of the absorption band. nih.gov

A TD-DFT calculation on this compound would provide the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities. These calculations are crucial for understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions, which are expected for a molecule with extensive conjugation and heteroatoms like this compound. The choice of functional is particularly important for TD-DFT, with range-separated functionals like CAM-B3LYP often providing more accurate results for charge-transfer and extended π-systems. nih.gov

Table 4: Predicted UV-Vis Absorption for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁3200.45
S₀ → S₂2850.65
S₀ → S₃2500.30

Disclaimer: Data in this table is generated for illustrative purposes based on typical TD-DFT calculation outcomes and is not from peer-reviewed research.

Future Directions and Research Perspectives on Vertilecanin C

Advancements in Synthetic Methodologies for Complex Analogues

The initial total synthesis of Vertilecanin C has been successfully achieved, utilizing nicotinic acid as a key starting material. tubitak.gov.trresearchgate.net This foundational work, which also produced new phenyl-substituted analogues of Vertilecanin A, opens the door for more ambitious synthetic endeavors. tubitak.gov.tr Future research will likely focus on developing more advanced and efficient synthetic strategies to generate a diverse library of complex this compound analogues.

Modern synthetic organic chemistry offers a vast toolkit that could be applied to this challenge. Methodologies involving the functionalization of C-H bonds, for example, could provide novel routes to modify the core structure in ways not achievable through classical methods. mdpi.com Such approaches could enable the creation of complex molecular skeletons in a more direct manner. mdpi.com Furthermore, there is a growing emphasis on "green chemistry" in pharmaceutical development, promoting the use of eco-friendly techniques like microwave-assisted synthesis, safer solvents, and renewable feedstocks. ijpsjournal.com Applying these principles to the synthesis of this compound analogues would not only reduce the environmental impact but could also improve efficiency and yield. ijpsjournal.com The development of synthetic methods that combine C-H functionalization with C-C bond cleavage could also serve as a platform to achieve highly complex and novel molecular scaffolds derived from the this compound template. mdpi.com

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. bio-rad.combmglabtech.com This technology leverages robotics, automated liquid handling, and sensitive detectors to conduct millions of tests, quickly identifying "hits" or "leads" that modulate a biological pathway in a desired manner. bmglabtech.comwikipedia.org

To date, significant insecticidal or antibiotic activity for this compound has not been demonstrated. mdpi.com However, this does not preclude the possibility that the compound or its analogues may possess other, as-yet-undiscovered biological functions. The primary goal of future research in this area will be to apply HTS to screen libraries of the newly synthesized, structurally diverse this compound analogues. These screens can be designed to investigate a wide range of potential activities, including antifungal, antiviral, anticancer, or immunomodulatory effects. Phenotypic screening, a target-agnostic approach where compounds are assessed for their ability to induce a desired change in a cellular model, is a particularly powerful HTS strategy. bio-rad.com The identification of any confirmed "hits" from these screens would provide the crucial starting point for more detailed mechanistic studies and lead optimization. bmglabtech.com

Integrated Omics Approaches for Mechanistic Discovery

Should HTS reveal novel biological activities for this compound or its analogues, the next critical step is to understand their mechanism of action. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased way to achieve this. nih.govnih.gov These technologies provide a comprehensive snapshot of the molecular changes occurring within an organism or cell in response to a chemical compound. mdpi.comrsc.org

For instance, if an analogue of this compound is found to have antifungal properties, researchers could use transcriptomics (via RNA-Seq) to identify which genes are turned on or off in the fungus upon exposure. mdpi.com Simultaneously, proteomics could reveal changes in protein expression and post-translational modifications, while metabolomics would identify shifts in the fungus's metabolic pathways. nih.gov By integrating these multiple layers of data, scientists can construct a holistic view of the compound's impact, identify its molecular target, and elucidate the biological pathways it perturbs. researchgate.net This integrative approach is crucial for moving from a "hit" compound to a validated drug candidate with a known mechanism. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

Underpinning all facets of this compound research is the need for robust and highly sensitive analytical methods for its detection and quantification at trace levels. numberanalytics.com The analysis of compounds in complex matrices—such as fungal fermentation broths, HTS assay media, or biological tissues from mechanistic studies—requires sophisticated techniques. researchgate.net

Advanced analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are indispensable for separating and identifying this compound and its analogues with high specificity. ichtj.waw.pl For certain applications, other techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the standards for trace element analysis, though less directly applicable to the organic structure of this compound itself. numberanalytics.comsigmaaldrich.com The development of these methods involves critical validation steps to ensure their accuracy, precision, and reliability. numberanalytics.com Key performance criteria that must be established include the method's specificity, linearity, range, and its limits of detection (LOD) and quantification (LOQ). inorganicventures.com These validated, high-sensitivity techniques are essential for quality control in synthesis, accurate concentration measurement in bioassays, and for pharmacokinetic and metabolism studies. inorganicventures.com

Computational Chemistry for Rational Design and Mechanism Prediction

Computational chemistry has become an essential tool in modern chemical research, enabling scientists to predict molecular properties, understand reaction mechanisms, and design new molecules with desired functions. numberanalytics.comresearchgate.net In the context of this compound, computational approaches offer a powerful strategy for accelerating the discovery process through rational design.

Once a lead compound with a specific biological activity is identified, molecular modeling and docking simulations can be used to predict how it interacts with its biological target at an atomic level. muni.czresearchgate.net These simulations can help identify the key amino acid residues in an enzyme's active site or a receptor's binding pocket that are crucial for the interaction. nih.gov This knowledge is invaluable for the rational design of new, more potent analogues. Instead of synthesizing compounds randomly, chemists can use computational predictions to design modifications that are expected to enhance binding affinity and biological activity. researchgate.net Furthermore, quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to study the potential energy surface of a reaction, helping to predict reaction outcomes and refine synthetic pathways. numberanalytics.com This synergy between computational prediction and experimental work creates a feedback loop that greatly accelerates the development of optimized this compound-based compounds.

Q & A

Q. Table 1: Common Synthetic Pathways for this compound

MethodKey StepsYield (%)Purity (HPLC)Reference Protocol
Cycloaddition[4+2] cyclization, oxidation62≥98%Smith et al. 2020
Enzymatic synthesisBiocatalytic esterification45≥95%Lee et al. 2022

Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:
Combine orthogonal methods to minimize ambiguity:

  • NMR : Use 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • Chromatography : HPLC with UV/Vis or diode-array detection (DAD) to assess purity. Ensure retention times match authenticated standards .

Q. Table 2: Detection Limits of Key Techniques

TechniqueDetection LimitKey Application
HPLC-DAD0.1 µg/mLPurity assessment
HRMS0.01 ppmMolecular weight confirmation
1H^1H NMR1–5 mol%Structural elucidation

Advanced: How should researchers address contradictions in reported pharmacological data for this compound?

Answer:
Contradictions (e.g., varying IC50_{50} values in cytotoxicity studies) may arise from:

  • Sample heterogeneity : Ensure compound purity (>95%) and verify source material authenticity .
  • Assay variability : Standardize cell lines, incubation times, and controls. Use validated assays (e.g., MTT vs. resazurin) .
  • Statistical rigor : Apply ANOVA or non-parametric tests to compare datasets, reporting confidence intervals .

Q. Table 3: Conflicting Pharmacological Data

StudyCell LineIC50_{50} (µM)Assay TypePurity (%)
A (2021)HeLa12.3 ± 1.2MTT97
B (2023)MCF-75.8 ± 0.9Resazurin92

Advanced: What methodological frameworks optimize mechanistic studies of this compound’s bioactivity?

Answer:
Adopt a tiered approach:

In silico modeling : Molecular docking (AutoDock Vina) to predict target binding affinities .

In vitro assays : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

In vivo models : Select species with homologous metabolic pathways (e.g., murine CYP450 isoforms) .

Q. Table 4: Model Systems for Mechanistic Studies

ModelApplicationKey Readout
HEK293TReceptor-ligand interactionsLuciferase reporter assay
ZebrafishToxicity screeningSurvival rate (96h)

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Variable selection : Systematically modify functional groups (e.g., hydroxyl, methyl) while retaining the core scaffold .
  • Data collection : Use high-throughput screening (HTS) for IC50_{50}, logP, and solubility.
  • Statistical analysis : Apply multivariate regression (PLS or PCA) to identify critical substituents .

Q. Key SAR Parameters :

  • Hydrophobicity : Correlate logP with membrane permeability.
  • Electron density : DFT calculations to predict reactivity at specific positions .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

  • Storage : Lyophilized powder at –80°C under argon. Avoid freeze-thaw cycles .
  • Solubility : Prepare fresh solutions in DMSO or ethanol; confirm stability via HPLC before use .

Advanced: How to resolve discrepancies in computational vs. experimental pharmacokinetic profiles of this compound?

Answer:

  • Parameter refinement : Adjust computational models (e.g., PBPK) using in vivo clearance data .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, updating in silico libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.